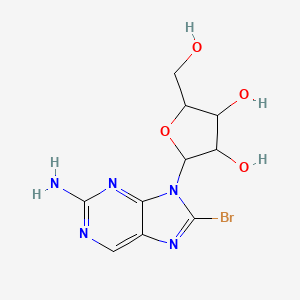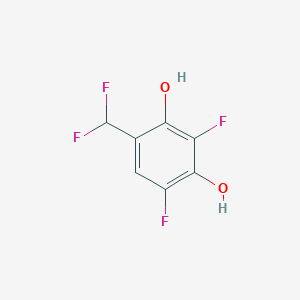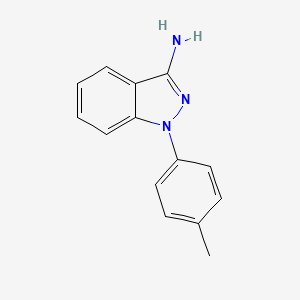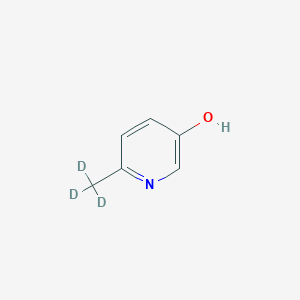![molecular formula C7H10 B12080607 Tricyclo[3.2.0.02,7]heptane CAS No. 279-18-5](/img/structure/B12080607.png)
Tricyclo[3.2.0.02,7]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[32002,7]heptane is a unique organic compound with the molecular formula C7H10 It is characterized by its tricyclic structure, which includes three interconnected rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tricyclo[3.2.0.02,7]heptane can be synthesized through several methods. One common approach involves the treatment of 3-endo-substituted 2-exo-halogenobicyclo[3.2.0]heptan-6-ones or 5-endo-substituted 7-anti-halogenobicyclo[2.2.1]heptan-2-ones with potassium t-butoxide . Another method includes the reaction of tricyclo[2.2.1.0(2,6)]heptane aldehyde with a dialkyl ketone in the presence of an aldol condensation catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions: Tricyclo[3.2.0.02,7]heptane undergoes various chemical reactions, including radical additions, photochemical reactions, and thermal reactions. For example, it reacts with arenesulfonylethynyl(trimethyl)silanes under photochemical or thermal initiation to form bicyclo[3.1.1]heptane derivatives .
Common Reagents and Conditions: Common reagents used in reactions with this compound include arenesulfonylethynyl(trimethyl)silanes, potassium t-butoxide, and benzoyl peroxide. Reaction conditions often involve UV irradiation or heating in boiling solvents such as benzene .
Major Products: The major products formed from reactions involving this compound include bicyclo[3.1.1]heptane derivatives and various substituted tricycloheptanes .
Aplicaciones Científicas De Investigación
Tricyclo[3.2.0.02,7]heptane has several scientific research applications, particularly in the fields of organic chemistry and materials science. It is used as a model substrate to study regio- and stereochemistry of radical additions due to its rigid structure .
Mecanismo De Acción
The mechanism of action for tricyclo[3.2.0.02,7]heptane in chemical reactions typically involves radical mechanisms. For instance, reactions with 2-bromoethanesulfonyl bromide proceed via a radical mechanism, leading to the formation of norpinane structures . The rigid tricyclic structure of the compound plays a crucial role in determining the regio- and stereochemistry of the reactions.
Comparación Con Compuestos Similares
Similar Compounds: Compounds similar to tricyclo[3.2.0.02,7]heptane include tricyclo[4.1.0.02,7]heptane and its derivatives . These compounds share a similar tricyclic structure but differ in the arrangement and connectivity of the rings.
Uniqueness: this compound is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity. Its rigid framework makes it an excellent model for studying radical reactions and the effects of structural constraints on chemical reactivity .
Propiedades
Número CAS |
279-18-5 |
|---|---|
Fórmula molecular |
C7H10 |
Peso molecular |
94.15 g/mol |
Nombre IUPAC |
tricyclo[3.2.0.02,7]heptane |
InChI |
InChI=1S/C7H10/c1-2-5-6-3-4(1)7(5)6/h4-7H,1-3H2 |
Clave InChI |
YDOHPBBLOFQPQE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C2C1C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)
![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)

